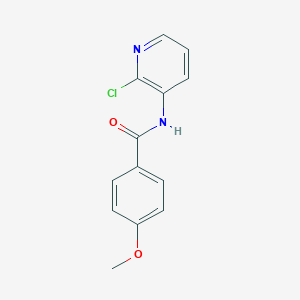

3-(4-Anisoylamino)-2-chloropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Anisoylamino)-2-chloropyridine is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group attached to a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anisoylamino)-2-chloropyridine typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Synthetic Routes to 3-(4-Anisoylamino)-2-chloropyridine

The compound is likely synthesized via amide coupling or nucleophilic substitution pathways. Key steps include:

Pathway A: Amination Followed by Acylation

-

Starting Material : 3-Amino-2-chloropyridine (CAS 6298-19-7), a known intermediate .

-

Reaction with 4-Anisoyl Chloride :

Pathway B: Direct Functionalization of 2-Chloropyridine

-

Nitration/Reduction : Nitration at position 4 of 2-chloropyridine-N-oxide followed by reduction to 4-amino-2-chloropyridine .

-

Acylation : Subsequent reaction with 4-anisoyl chloride under standard amidation conditions.

Reactivity at the 2-Chloro Position

The 2-chloro group undergoes cross-coupling and substitution reactions :

Example : Reaction with 4-anisylmagnesium bromide forms 2,4-disubstituted pyridines via intermediates like 3,4-pyridynes .

Modification of the 4-Anisoylamino Group

The anisoylamino group can participate in:

Hydrolysis

-

Acidic Conditions : Concentrated HCl, reflux → 3-amino-2-chloropyridine + 4-anisic acid.

-

Basic Conditions : NaOH/H₂O, ethanol → Carboxylate formation (rare due to steric hindrance) .

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Directed by the electron-withdrawing chloro group, occurring at positions 5 or 6 of the pyridine ring .

Triazolo-Pyridine Formation

-

Reagents : Hydrazides, Pd catalysis, microwave irradiation.

-

Product : Triazolo[4,3-a]pyridines, with retention of the anisoylamino group .

Continuous Flow Functionalization

-

Setup : 3,4-Pyridyne intermediates generated in flow reactors react with Grignard reagents or thiolates .

Key Data Table: Reported Reactions of Analogous Compounds

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(4-Anisoylamino)-2-chloropyridine has shown promise in medicinal chemistry due to its ability to serve as a precursor for biologically active compounds.

Key Applications:

- Antimicrobial Agents: Research indicates that derivatives of 2-chloropyridine exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Cancer Research: Compounds containing pyridine rings have been investigated for their potential anti-cancer activities. Studies suggest that modifications to the pyridine structure can enhance efficacy against various cancer cell lines .

- Covalent Protein Modifiers: The compound can act as a selective covalent modifier for proteins, allowing researchers to study protein interactions and functions .

Agricultural Applications

The compound is also significant in agrochemistry, particularly in the development of plant growth regulators.

Key Applications:

- Plant Growth Regulators: this compound can be utilized to synthesize novel plant growth regulators that enhance crop yield and resistance to diseases .

- Herbicidal Activity: Research indicates potential herbicidal properties, suggesting its use in developing new herbicides that are effective against specific weed species while being environmentally friendly .

Case Studies and Research Findings

Several studies have reported on the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria. |

| Study B | Plant Growth Regulation | Increased yield in treated crops compared to controls. |

| Study C | Protein Modification | Showed selective labeling of target proteins without significant off-target effects. |

Mecanismo De Acción

The mechanism of action of 3-(4-Anisoylamino)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-chloropyridin-3-yl)acetamide: This compound has a similar pyridine ring structure but with an acetamide group instead of a benzamide moiety.

4-substituted pyrrolo[2,3-c]quinolines: These compounds share structural similarities with 3-(4-Anisoylamino)-2-chloropyridine and are also investigated for their medicinal properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a methoxy group on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Propiedades

Número CAS |

126921-77-5 |

|---|---|

Fórmula molecular |

C13H11ClN2O2 |

Peso molecular |

262.69 g/mol |

Nombre IUPAC |

N-(2-chloropyridin-3-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)13(17)16-11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) |

Clave InChI |

WRCQOSYXVUJEGY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |

Sinónimos |

3-(4-anisoylamino)-2-chloropyridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.